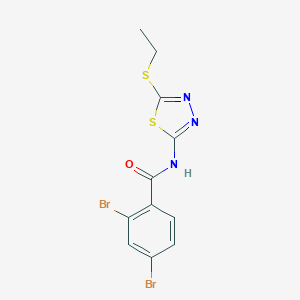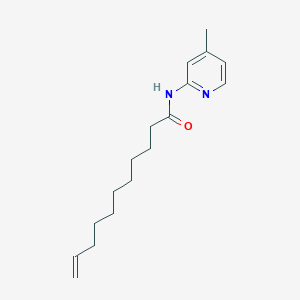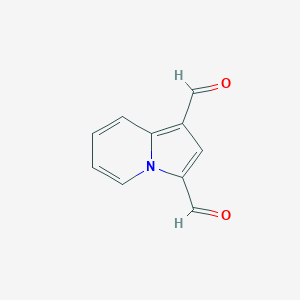
Indolizine-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are found in various natural products and synthetic drugs. The unique structure of this compound makes it an important compound in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indolizine-1,3-dicarbaldehyde can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Radical Cyclization/Cross-Coupling: Recent advances have shown that radical-induced synthetic approaches are efficient for constructing indolizine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Indolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can have significant biological and chemical properties.
Aplicaciones Científicas De Investigación
Indolizine-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Indolizine-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, indolizine derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
Indole-2-carboxaldehyde: Known for its role in the synthesis of various heterocyclic compounds.
Indole-3-acetic acid: A plant hormone with significant biological functions.
Uniqueness
Indolizine-1,3-dicarbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
indolizine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7H |
Clave InChI |
NFBKOWBYQGEXCB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(N2C=C1)C=O)C=O |
SMILES canónico |
C1=CC2=C(C=C(N2C=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


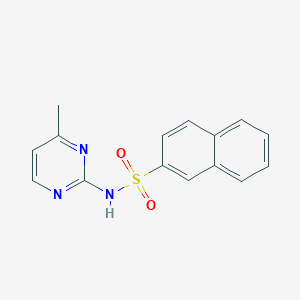
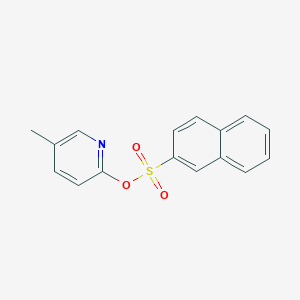
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)
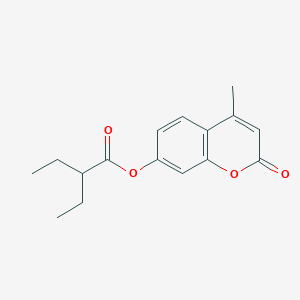



![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)

